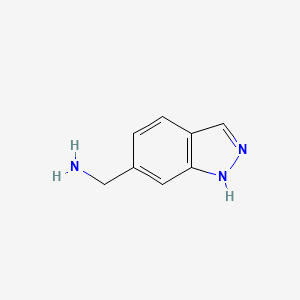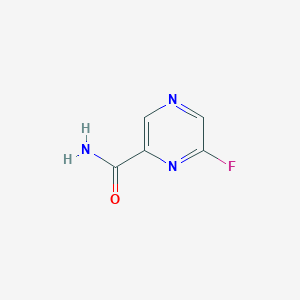
6-Fluoro-pyrazine-2-carboxylic acid amide
Übersicht
Beschreibung
6-Fluoro-pyrazine-2-carboxylic acid amide is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrazine-2-carboxylic acid, which has been used in the synthesis of various compounds with antimycobacterial, antifungal, and photosynthesis-inhibiting activities .
Synthesis Analysis
The synthesis of pyrazinamide analogues, which include 6-Fluoro-pyrazine-2-carboxylic acid amide, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides are then treated with amines to produce pyrazine-2-carboxamides . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Molecular Structure Analysis
The molecular structure of 6-Fluoro-pyrazine-2-carboxylic acid amide has been studied using Density Functional Theory calculations . These calculations can provide insights into the geometrical features of the molecule and various reactivity parameters.Chemical Reactions Analysis
The chemical reactivity of 6-Fluoro-pyrazine-2-carboxylic acid amide and its derivatives has been explored in various studies. For instance, it has been found that the compound can undergo condensation reactions with ring-substituted anilines to yield a series of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-pyrazine-2-carboxylic acid amide can be inferred from related compounds. For instance, it is known that pyrazine-2-carboxylic acid derivatives exhibit lipophilicity, which is a measure of a compound’s ability to dissolve in fats, oils, lipids, and non-polar solvents .Wissenschaftliche Forschungsanwendungen
Herbicide and Abiotic Elicitor Applications
Research has demonstrated that substituted pyrazine-2-carboxylic acid amides, closely related to 6-Fluoro-pyrazine-2-carboxylic acid amide, have applications as herbicides and abiotic elicitors. These compounds have shown significant inhibition of photosynthesis and chlorophyll content in certain plant species. For instance, some derivatives like 6-chloro-pyrazine-2-carboxylic acid amides were potent inhibitors of oxygen evolution in spinach chloroplasts and reduced chlorophyll content in algae, suggesting potential as herbicides. Additionally, these compounds can act as abiotic elicitors, promoting flavonoid production in plant callus cultures (Doležal et al., 2007).
Antimicrobial and Antifungal Properties
Substituted amides of Pyrazine-2-carboxylic acids, including the closely related 6-chloro derivatives, have shown notable antimicrobial and antifungal properties. They were found to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial strains, suggesting potential use in treating tuberculosis and related infections. Furthermore, some derivatives displayed inhibitory effects against fungal strains, indicating potential applications in antifungal treatments (Doležal et al., 2002).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies have been conducted on substituted amides of pyrazine-2-carboxylic acid, which are structurally similar to 6-Fluoro-pyrazine-2-carboxylic acid amide. These studies are crucial for understanding the molecular structure and properties of these compounds, which can be essential for their application in various scientific fields (Mary et al., 2008).
Antitumor Potential
Several pyrazine analogs, including those structurally related to 6-Fluoro-pyrazine-2-carboxylic acid amide, have been explored for their potential as antitumor agents. These compounds have exhibited strong antiproliferative activity against various cancer cell lines, suggesting their potential use in cancer therapy (Rajić Džolić et al., 2016).
Computational Study on Cytotoxicity
A computational study using QSAR and DFT methods on substituted amides of pyrazine-2-carboxylic acids, closely related to 6-Fluoro-pyrazine-2-carboxylic acid amide, revealed insights into their cytotoxic activities. This study is significant in understanding the structure-activity relationships and potential clinical applications of these compounds (Hosseini et al., 2013).
Zukünftige Richtungen
The future directions for research on 6-Fluoro-pyrazine-2-carboxylic acid amide could involve further exploration of its potential biological activities and the development of more efficient synthesis methods . Additionally, more studies are needed to fully understand its mechanism of action and safety profile.
Eigenschaften
IUPAC Name |
6-fluoropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWULEHIEUIJINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-pyrazine-2-carboxylic acid amide | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

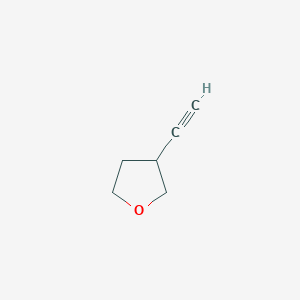




![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
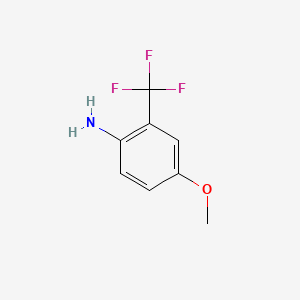
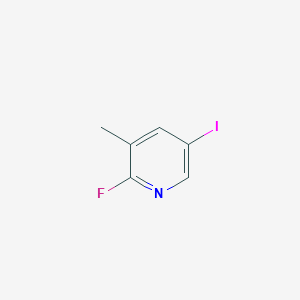
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
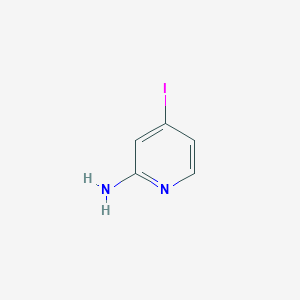
![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)

